molecular formula C21H32N4O2S B1244034 N,N-Diethyl-N'-(1-ethyl-6-methylergolin-8-yl)sulfuric diamide CAS No. 93822-42-5

N,N-Diethyl-N'-(1-ethyl-6-methylergolin-8-yl)sulfuric diamide

Cat. No.: B1244034
CAS No.: 93822-42-5
M. Wt: 404.6 g/mol
InChI Key: ARTRTLXKTHJPRW-ILZDJORESA-N
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Preparation Methods

The synthesis of CQA 206-291 involves the derivatization of ergot alkaloids. The specific synthetic routes and reaction conditions are not widely detailed in the available literature. it is known that the compound is extensively metabolized in liver slice cultures from humans, dogs, and rats . Industrial production methods would likely involve standard organic synthesis techniques used for ergot derivatives, including careful control of reaction conditions to ensure the desired biphasic dopaminergic properties.

Chemical Reactions Analysis

CQA 206-291 undergoes various chemical reactions, including:

Scientific Research Applications

CQA 206-291 has been primarily studied for its applications in treating Parkinson’s disease. It has shown potent anti-parkinsonian properties in clinical studies, with patients experiencing significant improvements in mobility and reductions in symptoms . The compound’s unique biphasic dopaminergic profile makes it a valuable tool for research into dopaminergic pathways and the development of new treatments for neurological disorders.

Mechanism of Action

CQA 206-291 exerts its effects through its action on dopamine receptors. The parent compound is a weak dopamine D2 antagonist, which is metabolized to a potent agonist for both D2 and D1 receptors . This dual action on dopamine receptors is responsible for its biphasic dopaminergic profile, providing both initial antagonistic and subsequent agonistic effects. This mechanism is particularly beneficial in managing the fluctuations in mobility experienced by patients with Parkinson’s disease.

Comparison with Similar Compounds

CQA 206-291 is unique among ergot derivatives due to its biphasic dopaminergic profile. Similar compounds include other ergot derivatives used in the treatment of Parkinson’s disease, such as bromocriptine and pergolide. these compounds typically have a more straightforward dopaminergic action, either as agonists or antagonists, without the biphasic properties seen in CQA 206-291 .

Properties

CAS No.

93822-42-5

Molecular Formula

C21H32N4O2S

Molecular Weight

404.6 g/mol

IUPAC Name

(6aR,9S,10aR)-9-(diethylsulfamoylamino)-4-ethyl-7-methyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline

InChI

InChI=1S/C21H32N4O2S/c1-5-24-13-15-11-20-18(17-9-8-10-19(24)21(15)17)12-16(14-23(20)4)22-28(26,27)25(6-2)7-3/h8-10,13,16,18,20,22H,5-7,11-12,14H2,1-4H3/t16-,18+,20+/m0/s1

InChI Key

ARTRTLXKTHJPRW-ILZDJORESA-N

Isomeric SMILES

CCN1C=C2C[C@@H]3[C@H](C[C@@H](CN3C)NS(=O)(=O)N(CC)CC)C4=C2C1=CC=C4

SMILES

CCN1C=C2CC3C(CC(CN3C)NS(=O)(=O)N(CC)CC)C4=C2C1=CC=C4

Canonical SMILES

CCN1C=C2CC3C(CC(CN3C)NS(=O)(=O)N(CC)CC)C4=C2C1=CC=C4

Synonyms

CQA 206-291
CQA-206-291
N,N-diethyl-N-(1-ethyl-6-methylergoline-8-yl)sulfamide

Origin of Product

United States

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